

# N-Nitroso-meglumine: A Comprehensive Toxicological Profile for Drug Development Professionals

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## Compound of Interest

Compound Name: *N-Nitroso-meglumine*

Cat. No.: *B13415366*

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## An In-depth Technical Guide

**N-Nitroso-meglumine**, a nitrosamine impurity, has emerged as a compound of significant interest to researchers, scientists, and drug development professionals. Its classification as a potential carcinogen places it under rigorous scrutiny by global regulatory bodies. This technical guide provides a comprehensive overview of the toxicological profile of **N-Nitroso-meglumine**, drawing upon the broader understanding of N-nitroso compounds and the established regulatory frameworks for their control in pharmaceutical products.

## Chemical Identity and Properties

**N-Nitroso-meglumine** is a derivative of meglumine, an excipient commonly used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). The formation of **N-Nitroso-meglumine** can occur when residual nitrites react with the secondary amine structure of meglumine under specific conditions during drug manufacturing or storage.

Property	Value
Chemical Name	N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide
Synonyms	1-Deoxy-1-(methylnitrosamino)-D-glucitol
CAS Number	62137-31-9 (Alternate: 10356-92-0)[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>6</sub> [4]
Molecular Weight	224.21 g/mol [4]

## Regulatory Landscape and Acceptable Intake

N-nitroso compounds are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline due to their potential as potent mutagenic carcinogens.

[5] This classification necessitates a stringent control strategy to limit patient exposure.

Regulatory agencies, including the European Medicines Agency (EMA) and Health Canada, have established acceptable intake (AI) limits for various nitrosamine impurities. For **N-Nitroso-meglumine**, an AI limit has been set based on read-across approaches from toxicological data of structurally related compounds.

Regulatory Body	Acceptable Intake (AI) Limit
Health Canada	1500 ng/day
European Medicines Agency (EMA)	1500 ng/day
U.S. FDA	100 ng/day (Potency Category 2 NDSRI)[2]

## Toxicological Data Summary

Direct and comprehensive in vivo toxicological studies on **N-Nitroso-meglumine** are not readily available in the public domain. The material safety data sheet (MSDS) for **N-Nitroso-meglumine** indicates "NO DATA AVAILABLE" for key toxicological endpoints such as acute toxicity (LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[6]

In the absence of specific data, the toxicological risk assessment for **N-Nitroso-meglumine** relies heavily on the well-established toxicology of the N-nitrosamine class of compounds and in silico methods like read-across.<sup>[7][8][9]</sup>

Toxicological Endpoint	N-Nitroso-meglumine Specific Data	General Information for N-Nitrosamines
Acute Toxicity (LD50)	No data available <sup>[6]</sup>	Varies widely depending on the specific compound and route of administration.
Genotoxicity	No specific data available. Assumed to be genotoxic based on its chemical structure.	Many N-nitrosamines are potent mutagens in the Ames test, often requiring metabolic activation. They are known to cause DNA damage.
Carcinogenicity	No specific data available <sup>[6]</sup>	Many N-nitrosamines are potent carcinogens in various animal species, inducing tumors in multiple organs. <sup>[10][11][12]</sup> They are classified as probable human carcinogens (IARC Group 2A).
Reproductive Toxicity	No data available <sup>[6]</sup>	Data is limited and compound-specific.

## Mechanistic Insights into N-Nitrosamine Toxicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA.<sup>[13]</sup> This process initiates a cascade of events that can lead to mutations and the development of cancer.

### Metabolic Activation

N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their genotoxic effects.<sup>[13]</sup> The initial step involves the  $\alpha$ -hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes

spontaneous decomposition to form a highly reactive diazonium ion, which is a potent alkylating agent.[\[14\]](#)

## DNA Adduct Formation and Mutagenesis

The generated diazonium ions can react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O<sup>6</sup>-alkylguanine and N<sup>7</sup>-alkylguanine adducts is particularly critical. [\[15\]](#) If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.

## Signaling Pathways in N-Nitrosamine Carcinogenesis

The DNA damage induced by N-nitrosamines triggers cellular stress responses, including the activation of DNA damage repair pathways, cell cycle arrest, and apoptosis.[\[16\]](#) Chronic exposure and the resulting accumulation of DNA damage can overwhelm these protective mechanisms, leading to genomic instability and the activation of pro-carcinogenic signaling pathways. Key pathways implicated in N-nitrosamine-induced cancer include those involving p53, Ras, and PI3K/Akt.[\[17\]](#)

## Experimental Protocols

Given the lack of specific experimental data for **N-Nitroso-meglumine**, this section outlines the general and enhanced methodologies typically employed for the toxicological assessment of N-nitrosamine impurities, in accordance with regulatory guidelines like ICH M7.[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Genotoxicity Assessment: The Enhanced Ames Test

The bacterial reverse mutation assay (Ames test) is a standard method for assessing the mutagenic potential of chemical substances. For N-nitrosamines, which often require metabolic activation, an "Enhanced Ames Test" (EAT) protocol is recommended for increased sensitivity. [\[21\]](#)

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.

#### Methodology:

- **Strains:** A panel of bacterial strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA) is used to detect different types of mutations.
- **Metabolic Activation:** The test is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and  $\beta$ -naphthoflavone). For nitrosamines, hamster liver S9 is often preferred due to its higher metabolic activity towards this class of compounds. The EAT protocol often utilizes a higher concentration of S9 (e.g., 10-30%).
- **Exposure:** A pre-incubation method is commonly used where the test substance, bacterial culture, and S9 mix (if applicable) are incubated together before being plated on minimal glucose agar.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (his+ or trp+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants that is statistically significant and exceeds a certain fold-increase over the background.

## In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

**Objective:** To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a test substance in mammalian cells.

#### Methodology:

- **Cell Lines:** Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.

- **Metabolic Activation:** The assay is performed with and without an S9 metabolic activation system.
- **Treatment:** Cells are exposed to the test substance over a range of concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.
- **Harvest and Staining:** After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Analysis:** The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

## Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.

**Objective:** To determine the carcinogenic potential of a substance following long-term exposure in a rodent model.

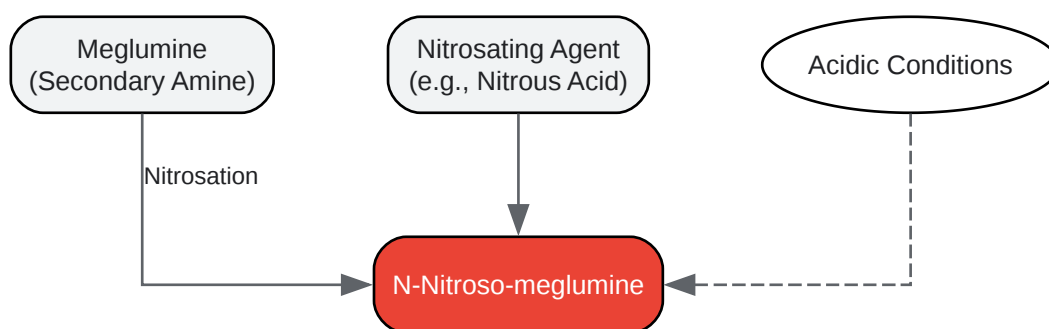
**Methodology:**

- **Animal Model:** Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used.
- **Dose Selection:** Dose levels are selected based on data from shorter-term toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.
- **Administration:** The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats) via a relevant route of exposure (e.g., oral gavage, in feed, or drinking water).
- **In-life Observations:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

- Pathology: At the end of the study, all animals are subjected to a full necropsy. Tissues and organs are examined macroscopically and microscopically for the presence of tumors.
- Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the concurrent control group. A statistically significant increase in the incidence of one or more tumor types in the treated groups is evidence of carcinogenicity.

## Visualizations

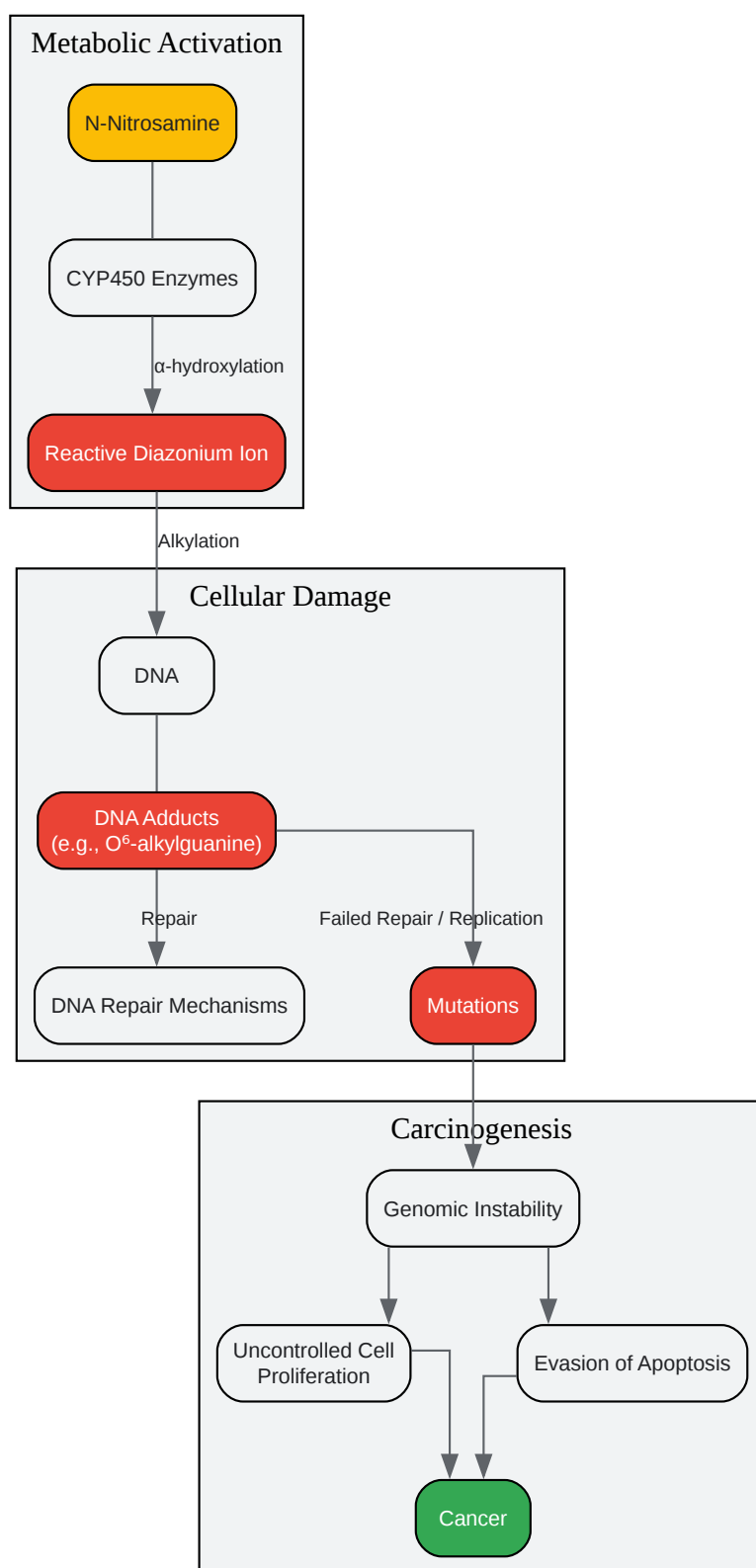
### Formation of N-Nitroso-meglumine



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Caption: Formation pathway of **N-Nitroso-meglumine** from meglumine and a nitrosating agent.

### Generalized Signaling Pathway of N-Nitrosamine Carcinogenesis



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Caption: Generalized signaling pathway of N-nitrosamine-induced carcinogenesis.



## Conclusion

The toxicological profile of **N-Nitroso-meglumine** is largely inferred from the extensive knowledge of the N-nitrosamine class of compounds. As a probable human carcinogen, its presence in pharmaceutical products is a significant concern that necessitates robust risk assessment and control strategies. While specific quantitative toxicological data for **N-Nitroso-meglumine** remains limited, the established mechanisms of metabolic activation, DNA damage, and carcinogenesis for N-nitrosamines provide a strong basis for its regulation. Drug development professionals must remain vigilant in monitoring and controlling **N-Nitroso-meglumine** impurities to ensure patient safety and regulatory compliance. The use of advanced analytical techniques, enhanced in vitro genotoxicity assays, and in silico approaches like read-across are crucial tools in the lifecycle management of this and other nitrosamine impurities.

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